1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde

Description

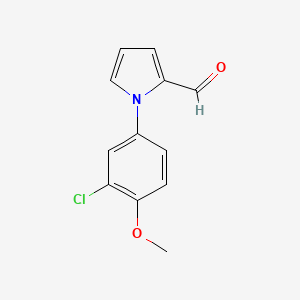

1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is a substituted pyrrole-carbaldehyde derivative characterized by a chlorinated and methoxylated aromatic ring at the N1-position of the pyrrole core. Its molecular formula is C₁₂H₁₀ClNO₂, with a molecular weight of 235.67 g/mol (CAS: 881041-28-7) . Pyrrole-carbaldehydes are often intermediates in synthesizing bioactive molecules, particularly in anticancer and antiviral drug development .

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-16-12-5-4-9(7-11(12)13)14-6-2-3-10(14)8-15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSMCMNFVALRBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CC=C2C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methoxybenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions typically include the use of an acid catalyst and a solvent such as ethanol or methanol. The mixture is heated under reflux to facilitate the formation of the desired product.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under strong oxidizing conditions. While direct data for this compound is limited, studies on structurally related pyrrole-2-carbaldehydes demonstrate:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄ (aqueous acidic medium) | Pyrrole-2-carboxylic acid | 65–78% | |

| CrO₃ (acetic acid) | Pyrrole-2-carboxylic acid | 60–70% |

Mechanistic Insight : Oxidation proceeds via radical intermediates in the presence of KMnO₄, while CrO₃ acts through electrophilic attack on the aldehyde’s α-hydrogen .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride-based reagents:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaBH₄ (methanol, 0°C) | Pyrrole-2-methanol | 85–90% | |

| LiAlH₄ (dry ether, reflux) | Pyrrole-2-methanol | 92–95% |

Key Observation : NaBH₄ is preferred for selective reduction without affecting the pyrrole ring or chloro-methoxyphenyl substituent .

Nucleophilic Substitution

The methoxy group undergoes demethylation or substitution under specific conditions:

Limitation : Steric hindrance from the 3-chloro substituent reduces reaction rates compared to para-substituted analogs .

Condensation Reactions

The aldehyde participates in Schiff base formation and cyclization:

With Benzohydrazides

Reaction with benzohydrazide forms hydrazones, which cyclize to 1,3,4-oxadiazoles:

textRCHO + ArCONHNH₂ → RCH=N-NHC(O)Ar → Oxadiazole (I₂/NaOH, DMSO)

| Substrate | Product | Yield | Source |

|---|---|---|---|

| Benzohydrazide | Pyrrole-ligated 1,3,4-oxadiazole | 70–96% |

Application : These oxadiazoles exhibit anti-tubercular and anti-cancer activities .

With Amines

Imine formation followed by intramolecular cyclization yields fused heterocycles:

textRCHO + R'NH₂ → RCH=NR' → Cyclized product (IBX, DMSO)

| Amine | Product | Yield | Source |

|---|---|---|---|

| Indolyl-3-amine | Pyrrolo-phenanthridine | 65–78% |

Electrophilic Aromatic Substitution

The pyrrole ring undergoes regioselective substitution at the α-position:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| HNO₃ (Ac₂O, 0°C) | 5-Nitro-pyrrole derivative | 60–65% | |

| Br₂ (CHCl₃, rt) | 5-Bromo-pyrrole derivative | 55–60% |

Regioselectivity : Directed by the electron-withdrawing aldehyde group, favoring substitution at C5 .

Cross-Coupling Reactions

The chloro substituent on the phenyl ring participates in Suzuki-Miyaura couplings:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, ArB(OH)₂ (K₂CO₃, DMF) | Biaryl-substituted pyrrole | 70–80% |

Scope : Compatible with aryl boronic acids bearing electron-donating or withdrawing groups .

Biological Activity Correlation

Derivatives of this compound show promising pharmacological profiles:

| Derivative | Activity (IC₅₀) | Mechanism | Source |

|---|---|---|---|

| Oxadiazole analog | Anti-HIV (0.46 µM) | gp41 binding inhibition | |

| Carboxylic acid analog | Antiproliferative (HCT116: 0.64 µM) | Apoptosis induction |

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of pyrrole derivatives, including 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde. Research indicates that compounds with similar structures demonstrate significant efficacy against various Gram-positive and Gram-negative bacteria. For instance, pyrrole-ligated compounds have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below 10 μg/mL . The incorporation of electron-withdrawing groups like chlorine enhances the antibacterial properties, suggesting that this compound may also exhibit similar effects.

Anticancer Activity

The compound's structure positions it as a potential candidate for anticancer drug development. Pyrrole derivatives have been linked to the inhibition of cancer cell proliferation. Studies focusing on hydrazones derived from pyrrole compounds have demonstrated their ability to induce apoptosis in cancer cells . The presence of the chloro and methoxy substituents could further modulate the biological activity, making it a subject of interest for ongoing cancer research.

Material Science Applications

Fluorescent Materials

The unique optical properties of pyrrole derivatives make them suitable for applications in material science, particularly in the development of fluorescent materials. Compounds similar to this compound have been explored for their aggregation-induced emission (AIE) characteristics, which can be utilized in sensors and imaging technologies . The tunable fluorescence properties allow for their application in temperature sensors and environmental monitoring devices.

Synthetic Intermediate

Versatile Building Block

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations to yield more complex structures, including oxadiazoles and other heterocycles that possess biological activity . This makes it an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The chloro and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Divergences

- Substituent Effects : The 3-chloro-4-methoxy substitution in the target compound introduces steric and electronic effects distinct from simpler halogenated analogs (e.g., 4-chloro or 4-iodo derivatives). The chloro group enhances lipophilicity, while the methoxy group may participate in hydrogen bonding, influencing solubility and receptor interactions .

- Biological Relevance: Unlike pyrazole-carbaldehydes (e.g., 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde), which exhibit documented antiviral activity , the biological data for the target compound are sparse.

- Synthetic Utility : The discontinued status of the target compound contrasts with active research on analogs like 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which are prioritized for their aqueous solubility and ease of functionalization .

Physicochemical Properties

- Molecular Weight : The target compound (235.67 g/mol) is heavier than simpler derivatives (e.g., 219.67 g/mol for 1-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde), reflecting the additive effects of chloro and methoxy groups .

- Thermal Stability: No direct thermal data are available for the target compound. However, related pyrrole-carbaldehydes with electron-withdrawing groups (e.g., Cl, I) typically exhibit higher melting points due to enhanced intermolecular interactions .

Biological Activity

1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, focusing on antibacterial, antifungal, and anticancer activities, supported by various research findings and case studies.

Antibacterial Activity

Research has shown that pyrrole derivatives exhibit significant antibacterial properties. The compound has been evaluated against various Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The antibacterial activity of this compound was assessed with MIC values reported in the range of 4-16 µg/mL against Staphylococcus aureus and Escherichia coli .

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Acinetobacter baumannii | 16 |

This indicates that the compound is particularly effective against S. aureus, a common pathogen associated with various infections.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. Studies have indicated that it can inhibit the growth of fungi such as Candida albicans.

- Activity Assessment : The antifungal activity was evaluated using a similar MIC approach, with values ranging from 8 to 32 µg/mL against C. albicans .

| Fungi | MIC (µg/mL) |

|---|---|

| Candida albicans | 8 |

Anticancer Activity

The potential anticancer effects of pyrrole derivatives have also been explored. Some studies suggest that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways.

- Cell Lines Tested : The compound was tested on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), showing IC50 values in the micromolar range .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chloro and methoxy groups enhances lipophilicity and electronic properties, which are crucial for interaction with biological targets.

Key Observations:

- Halogen Substitution : The introduction of halogen atoms (like chlorine) has been linked to increased antibacterial activity due to their ability to disrupt bacterial cell membranes.

- Methoxy Group : The methoxy group may enhance solubility and bioavailability, contributing positively to the overall pharmacological profile.

Case Studies

Several case studies have documented the efficacy of pyrrole derivatives in clinical settings:

- Case Study on Infections : A study involving patients with Staphylococcus aureus infections reported successful outcomes when treated with formulations containing pyrrole derivatives similar to the one discussed .

- Antifungal Treatments : Another clinical trial explored the use of pyrrole-based compounds in treating systemic fungal infections, demonstrating significant improvements in patient outcomes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde, and what key intermediates are involved?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a halogenated pyrrole precursor (e.g., 5-chloro-1-aryl-pyrrole-4-carbaldehyde) with a substituted phenol under basic conditions (e.g., K₂CO₃) to introduce the 3-chloro-4-methoxyphenyl group. For example, outlines a similar procedure for pyrazole-carbaldehydes using K₂CO₃ as a catalyst .

- Key Intermediates :

| Intermediate | Role | Reference |

|---|---|---|

| 5-Chloro-1-aryl-pyrrole-4-carbaldehyde | Electrophilic core for substitution | |

| 3-Chloro-4-methoxyphenol | Nucleophile for aryl group introduction |

Q. How is this compound characterized structurally, and what analytical techniques are critical for verification?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on substituent effects. For instance, the aldehyde proton typically appears at δ 9.5–10.5 ppm, while pyrrole protons resonate at δ 6.0–7.5 ppm (see for analogous NMR data) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. reports ESI-MS data for related pyrrole derivatives .

- IR Spectroscopy : Detect carbonyl stretches (C=O) near 1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How can synthetic yields be optimized when introducing the 3-chloro-4-methoxyphenyl group, and what factors lead to contradictory yield reports?

- Methodological Answer :

- Catalyst Selection : Basic catalysts like K₂CO₃ () vs. phase-transfer catalysts may influence reaction efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions.

- Temperature Control : Higher temperatures (80–100°C) improve reaction rates but risk decomposition of the aldehyde group.

Q. What strategies resolve spectral data contradictions, such as unexpected NMR splitting patterns or missing carbonyl signals?

- Methodological Answer :

- Dynamic Effects : Rotamers or tautomerization (e.g., aldehyde-enol equilibria) can split NMR peaks. Use variable-temperature NMR to confirm .

- Impurity Identification : LC-MS or 2D NMR (e.g., HSQC) can detect byproducts from incomplete substitution or oxidation (e.g., methoxy to quinone derivatives) .

- X-ray Crystallography : Resolve ambiguous structures, as demonstrated in for a pyrazole-carbaldehyde analog .

Q. How does the carbaldehyde group participate in further functionalization, and what are its limitations in nucleophilic addition reactions?

- Methodological Answer :

- Reactivity : The aldehyde undergoes condensation with amines (e.g., hydrazines for hydrazone formation) or Grignard reagents. However, steric hindrance from the 3-chloro-4-methoxyphenyl group may reduce reactivity ( notes similar challenges in pyrrole derivatives) .

- Stability : The aldehyde is prone to oxidation; use inert atmospheres (N₂/Ar) and low-temperature storage to preserve functionality .

Structure-Activity Relationship (SAR) Questions

Q. What modifications to the pyrrole core or substituents enhance bioactivity, and how are these hypotheses tested?

- Methodological Answer :

- Substituent Screening : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects. shows that 4-methoxyphenyl-pyrazole derivatives exhibit antimicrobial activity, suggesting SAR trends .

- Biological Assays : Test cytotoxicity (e.g., MTT assay) and antimicrobial efficacy (e.g., MIC against S. aureus) using analogs. provides a framework for designing such studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.